(1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

Description

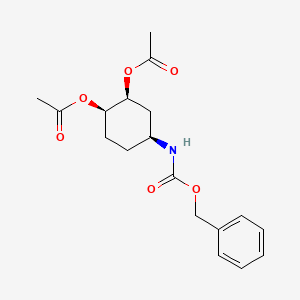

The compound (1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) amino group at the 4-position and acetylated hydroxyl groups at the 1,2-positions. Its stereochemistry (1R,2S,4S) is critical for its biological interactions, particularly in enzymatic inhibition and chiral recognition. The Cbz group enhances stability against proteolytic degradation, making it relevant in peptide mimetics and glycosidase inhibition studies .

Properties

IUPAC Name |

[(1R,2S,4S)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16+,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVPOKIUIUCKO-BBWFWOEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H](C[C@@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nitrocyclohexane Derivatives

Compounds 5 and 6 from and , (1R,2S,3S,4R,5S)-2-(benzyloxy)-5-nitro-4-((S/R)-1-oxobutan-2-yl)cyclohexane-1,3-diyl diacetate , share a similar acetylated cyclohexane backbone but differ in substituents:

- Nitro group at C5 : Enhances electrophilicity, influencing reactivity in Michael addition reactions .

Table 1: Substituent Comparison

| Position | Target Compound | Compound 5/6 () |

|---|---|---|

| C1, C2 | Diacetate | Diacetate |

| C4 | Cbz-amino | (S/R)-1-oxobutan-2-yl |

| C5 | - | Nitro group |

Key Insight : The absence of a nitro group in the target compound reduces its electrophilic reactivity but improves metabolic stability due to the Cbz group .

Comparison with (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol ()

This compound features a benzylamino-methyl group and a prop-1-en-2-yl substituent. Key differences include:

- Hydroxyl vs. Acetate Groups : The diol configuration in this analog increases polarity and hydrogen-bonding capacity, contrasting with the acetylated 1,2-positions of the target compound.

- Crystal Packing: highlights monoclinic crystal packing (space group P21) with intermolecular hydrogen bonds involving hydroxyls, a feature absent in the acetylated target compound .

Table 2: Physicochemical Properties

*Estimated based on structural similarity.

Stereochemical Considerations

The target compound’s (1R,2S,4S) configuration contrasts with tert-butyl((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate (), which has a trans-cyclohexane-1,4-diamine scaffold. The rigid cyclopropane ring in the latter imposes distinct conformational constraints, whereas the target compound’s flexibility may enhance binding to shallow enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.